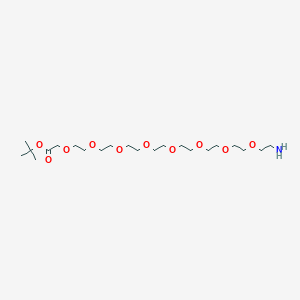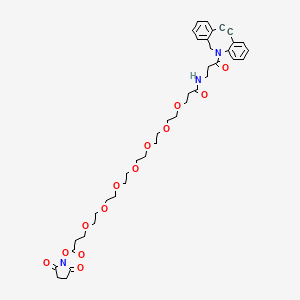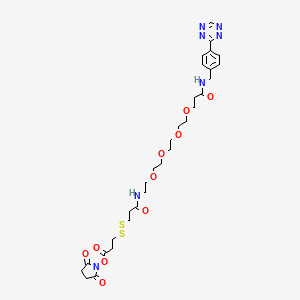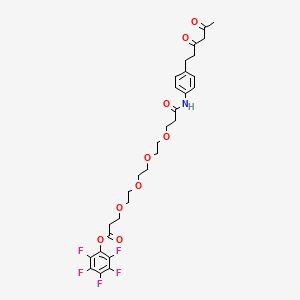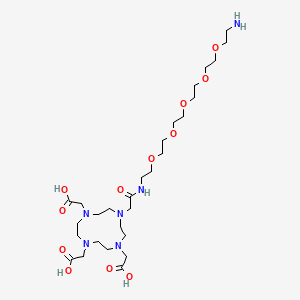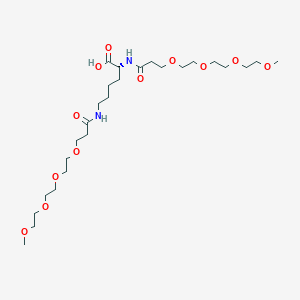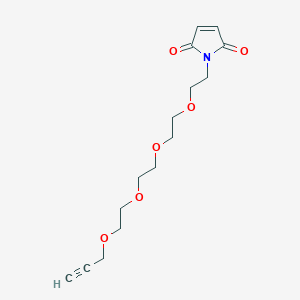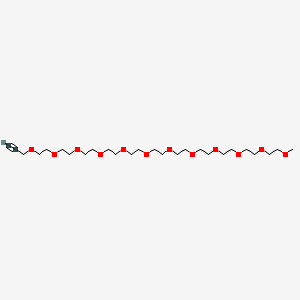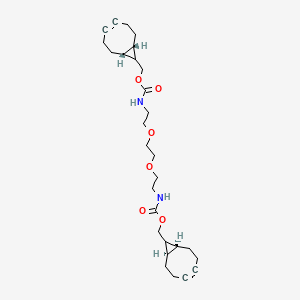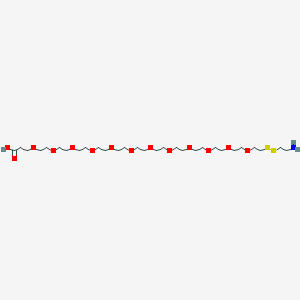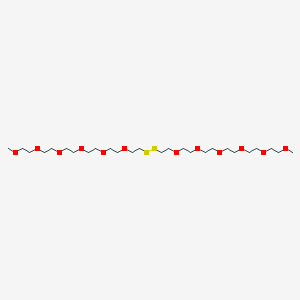
bis-PEG23-endo-BCN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-PEG23-endo-BCN is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-PEG23-endo-BCN involves the conjugation of polyethylene glycol chains to the BCN moiety. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve ultrasonic assistance to enhance solubility . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified using techniques such as chromatography to achieve the desired purity level .
化学反应分析
Types of Reactions
Bis-PEG23-endo-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out in solvents such as DMSO, dichloromethane (DCM), or dimethylformamide (DMF) under mild conditions .
Major Products Formed
The major product formed from the SPAAC reaction of this compound with azide-containing molecules is a stable triazole linkage. This product is highly stable and can be used in various applications, including the synthesis of PROTACs .
科学研究应用
Bis-PEG23-endo-BCN is widely used in scientific research due to its versatility and efficiency in click chemistry reactions. Some of its key applications include:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs, which are used to selectively degrade target proteins
Biology: Employed in bioconjugation reactions to label biomolecules with fluorescent tags or other functional groups
Medicine: Utilized in the development of targeted therapies, including drug delivery systems and diagnostic agents
Industry: Applied in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable linkages with various functional groups
作用机制
Bis-PEG23-endo-BCN exerts its effects through the SPAAC reaction, which involves the formation of a stable triazole linkage between the BCN group and an azide-containing molecule. This reaction is highly efficient and does not require a copper catalyst, making it suitable for use in biological systems . The resulting triazole linkage is highly stable and can be used to link various functional groups, enabling the synthesis of complex molecules such as PROTACs .
相似化合物的比较
Bis-PEG23-endo-BCN is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst. This makes it particularly suitable for biological applications, where copper can be toxic. Similar compounds include:
Bis-PEG4-endo-BCN: A shorter polyethylene glycol chain version of this compound, used in similar applications but with different solubility and reactivity properties
Bis-PEG12-endo-BCN: Another variant with a different polyethylene glycol chain length, offering different physical and chemical properties
Bis-PEG23-endo-DIBO: A similar compound that contains a dibenzocyclooctyne (DIBO) group instead of BCN, used in copper-free click chemistry reactions
This compound stands out due to its longer polyethylene glycol chain, which provides greater flexibility and solubility in various solvents, making it highly versatile for a wide range of applications .
属性
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H124N2O27/c73-69(98-61-67-63-9-5-1-2-6-10-64(63)67)71-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-72-70(74)99-62-68-65-11-7-3-4-8-12-66(65)68/h63-68H,5-62H2,(H,71,73)(H,72,74) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOAGYKDGFYVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H124N2O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
